molecular formula C22H22O11 B14758763 Scoparin CAS No. 301-16-6

Scoparin

Cat. No.: B14758763
CAS No.: 301-16-6
M. Wt: 462.4 g/mol
InChI Key: YXHFXGHAELQJGK-PGPONNFDSA-N
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Description

Scoparin is a naturally occurring flavonoid compound with the molecular formula C22H22O11 and a molecular weight of 462.41 g/mol . It is known for its antioxidant and antibacterial properties . This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Scoparin typically involves the extraction from plant sources where it naturally occurs. detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented in the literature. The extraction process generally includes solvent extraction followed by purification steps such as chromatography.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant materials. The process involves harvesting the plant, drying, and then using solvents like ethanol or methanol to extract the compound. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Scoparin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Scoparin has a wide range of applications in scientific research, including:

Mechanism of Action

Scoparin exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

    Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.

    Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Scoparin is compared with other flavonoids such as:

    Quercetin: Another flavonoid with strong antioxidant properties but differs in its specific molecular structure and biological activities.

    Kaempferol: Similar in structure but has different pharmacological effects and potency.

    Luteolin: Shares antioxidant and anti-inflammatory properties but varies in its effectiveness and target pathways.

Uniqueness: this compound’s unique combination of antioxidant, antibacterial, and anti-inflammatory properties makes it a valuable compound for various applications. Its specific molecular structure allows it to interact with different biological targets, distinguishing it from other similar flavonoids.

Properties

CAS No.

301-16-6

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C22H22O11/c1-31-14-4-8(2-3-9(14)24)13-6-12(27)16-10(25)5-11(26)17(21(16)32-13)22-20(30)19(29)18(28)15(7-23)33-22/h2-6,15,18-20,22-26,28-30H,7H2,1H3/t15-,18-,19+,20-,22+/m1/s1

InChI Key

YXHFXGHAELQJGK-PGPONNFDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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